1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one
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Overview
Description
The compound “1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one” is a type of polyfunctional hexahydropyrrolo[3,4-b]pyrrole . These compounds are the core of numerous compounds with various useful properties. For example, they are used as optoelectronic materials, pigments for varied purposes, and are characterized by a variety of biological activities .
Synthesis Analysis
A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . A highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .Chemical Reactions Analysis
The chemical reactions involving hexahydropyrrolo[3,4-b]pyrroles are complex and involve multiple steps. The most common strategy for its construction from non-cyclic precursors is based on a multistage synthesis of N-alkenyl tethered aldehydes, which are further subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .Scientific Research Applications
Crystal and Molecular Structure Studies : The crystal and molecular structures of derivatives, such as pyrrol-2-yl chloromethyl ketone derivatives and methyl pyrrole-2-carboxylate, have been analyzed through single crystal X-ray diffraction. These studies reveal different hydrogen bond motifs and intermolecular interactions in the crystal structures, which are crucial for understanding the stability and properties of these compounds (Domagała et al., 2022).
Organic Synthesis and Chemical Reactions : Research has been conducted on the three-component reaction of secondary α-amino acids with certain compounds, leading to the formation of functionalized hexahydropyrrolo[3,4-b]pyrroles and related structures. These reactions are significant for the synthesis of complex organic molecules and potential drug candidates (Chen et al., 2016).
Electrooptic Film Fabrication : Studies on pyrrole-pyridine-based dibranched chromophores, related to 1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one, have shown their applications in electrooptic film fabrication. These studies explore the influence of molecular architecture on film microstructure and nonlinear optical response, which is critical for developing advanced materials for optical applications (Facchetti et al., 2006).
Optical Properties of Derivatives : The synthesis and optical properties of various derivatives, such as tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, have been explored. These compounds exhibit strong blue fluorescence and are potential candidates for applications in dye and pigment industries (Krzeszewski et al., 2014).
NMR Analysis and X-ray Crystal Structure : Detailed NMR analysis and X-ray crystal structure determination of 1,2-bis(1-R-5-oxo-2,3-dihydro-1H-pyrrol-4-ylidene)ethanes have been conducted, highlighting their potential use as dyes and pigments due to their conjugated systems (Liu et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as hydrogenated pyrrolo[3,4-b]pyrroles, have been found to interact with various targets including protein methyltransferases , glycosyltransferases , and various serotonin 5-HT-receptors .
Mode of Action
It’s synthesized via a domino reaction of n-arylbromomaleimides with aminocrotonic acid esters . This process involves initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways related to protein methylation , glycosylation , and serotonin signaling .
Result of Action
Similar compounds have shown a variety of biological activities , including inhibition of protein methyltransferases , glycosyltransferases , and interaction with various serotonin 5-HT-receptors .
Properties
IUPAC Name |
1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-3-9-8(7)5-10/h7-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOCNIUGLEZIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCNC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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